Boc-O-benzyl-L-serine 4-nitrophenyl ester
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Overview
Description
Boc-O-benzyl-L-serine 4-nitrophenyl ester is a chemical compound with the molecular formula C21H24N2O7 and a molecular weight of 416.43 g/mol . It is commonly used in peptide synthesis and serves as a building block for introducing serine residues. The compound is characterized by its clear, yellow oil appearance and is typically stored at temperatures between 0-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-L-serine 4-nitrophenyl ester involves the protection of the serine hydroxyl group with a benzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The esterification of the carboxyl group with 4-nitrophenol is then carried out. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-L-serine 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis, with the choice of solvent depending on the specific reaction requirements.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Boc-O-benzyl-L-serine and 4-nitrophenol.
Scientific Research Applications
Boc-O-benzyl-L-serine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-O-benzyl-L-serine 4-nitrophenyl ester involves the activation of the carboxyl group through esterification with 4-nitrophenol. This activation facilitates nucleophilic attack by amines or other nucleophiles, leading to the formation of peptide bonds or other derivatives . The molecular targets and pathways involved are primarily related to peptide synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-O-benzyl-L-serine 4-nitrophenyl ester is unique due to its specific combination of protective groups and ester functionality, which makes it particularly useful in peptide synthesis. Its ability to undergo various substitution and hydrolysis reactions also adds to its versatility in chemical research .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAREYWIWVFFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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